molecular formula C11H8N2O2 B11901378 [4,4'-Bipyridine]-3-carboxylic acid

[4,4'-Bipyridine]-3-carboxylic acid

Katalognummer: B11901378
Molekulargewicht: 200.19 g/mol
InChI-Schlüssel: RWLRKVQYQCCKMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4,4’-Bipyridine]-3-carboxylic acid: is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its applications in coordination chemistry, where it serves as a ligand that can form complexes with various metal ions. The presence of the carboxylic acid group enhances its reactivity and potential for forming diverse chemical structures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [4,4’-Bipyridine]-3-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of 3-pyridyl and 4-pyridyl carboxylates with aryl bromides . This reaction is catalyzed by metal complexes and often requires specific conditions such as elevated temperatures and the presence of a base.

Industrial Production Methods: Industrial production of bipyridine derivatives, including [4,4’-Bipyridine]-3-carboxylic acid, often involves large-scale coupling reactions. These processes are optimized for high yield and purity, utilizing catalysts like palladium or nickel complexes. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: [4,4’-Bipyridine]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into different bipyridine derivatives with altered electronic properties.

    Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, and other functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or carbodiimides facilitate the formation of esters and amides.

Major Products: The major products formed from these reactions include various functionalized bipyridine derivatives, which can be further utilized in coordination chemistry and material science.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [4,4’-Bipyridine]-3-carboxylic acid is used as a ligand in the synthesis of coordination complexes. These complexes are studied for their electronic, magnetic, and catalytic properties .

Biology and Medicine: The compound’s derivatives are explored for their potential biological activities. For instance, some bipyridine derivatives exhibit antimicrobial and anticancer properties, making them candidates for drug development .

Industry: In the industrial sector, [4,4’-Bipyridine]-3-carboxylic acid is used in the production of advanced materials, including polymers and supramolecular structures. Its ability to form stable complexes with metals makes it valuable in the development of catalysts and electronic devices .

Wirkmechanismus

The mechanism of action of [4,4’-Bipyridine]-3-carboxylic acid primarily involves its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, enabling various catalytic and electronic applications. The carboxylic acid group enhances its binding affinity and stability in complex structures .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: [4,4’-Bipyridine]-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which enhances its reactivity and potential for forming diverse chemical structures. This functional group allows for additional modifications and applications, distinguishing it from other bipyridine isomers .

Eigenschaften

Molekularformel

C11H8N2O2

Molekulargewicht

200.19 g/mol

IUPAC-Name

4-pyridin-4-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-7-13-6-3-9(10)8-1-4-12-5-2-8/h1-7H,(H,14,15)

InChI-Schlüssel

RWLRKVQYQCCKMC-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C2=C(C=NC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.